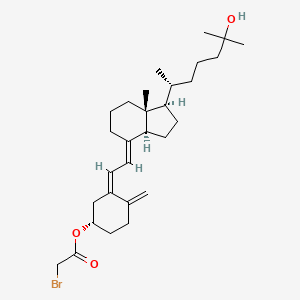
25-Hydroxyvitamin D3-bromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-Hydroxyvitamin D3-bromoacetate, also known as this compound, is a useful research compound. Its molecular formula is C29H45BrO3 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Therapeutic Potential in Cancer Treatment
Mechanism of Action:
25-OH-D3-3-BE functions as an alkylating agent that binds to the vitamin D receptor (VDR), leading to its activation. This interaction enhances the transcriptional activity of VDR, which is crucial for regulating gene expression associated with cell proliferation and differentiation. The compound has been shown to inhibit the growth of various cancer cell lines, including androgen-sensitive and androgen-refractory prostate cancer cells, demonstrating its potential as a therapeutic agent for these malignancies .
Case Studies:
- A study indicated that 25-OH-D3-3-BE was effective in inducing apoptosis in prostate cancer cells (LNCaP, LAPC-4, PC-3, DU145) at concentrations as low as 10−6 mol/L. The compound exhibited similar or greater efficacy compared to 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), a well-known active form of vitamin D .
- In a toxicity study involving CD-1 mice, administration of 166 µg/kg of 25-OH-D3-3-BE did not elevate serum calcium levels beyond control values, suggesting a favorable safety profile for further clinical exploration .
Enhanced Stability and Efficacy
Stability Mechanism:
The covalent attachment of 25-OH-D3-3-BE to VDR protects it from catabolic enzymes, potentially increasing its half-life in biological systems. This stabilization may enhance its therapeutic effects compared to other vitamin D analogs .
Comparative Efficacy:
Research has demonstrated that 25-OH-D3-3-BE exhibits a stronger antiproliferative effect than both 1,25(OH)2D3 and other analogs in various cancer cell types, including renal cancer models . The unique conformation induced by the binding of this compound to VDR may contribute to its enhanced activity.
Implications for Vitamin D Research
Vitamin D Deficiency and Disease Correlation:
Recent studies have highlighted the association between vitamin D deficiency and increased severity in diseases such as COVID-19. While 25-OH-D3-3-BE is not directly studied in this context, its role as a vitamin D analog suggests potential applications in mitigating deficiencies and related health issues .
Future Research Directions:
Ongoing studies are needed to further elucidate the pharmacodynamics and pharmacokinetics of 25-OH-D3-3-BE. Investigations into its long-term effects and potential applications in other diseases influenced by vitamin D signaling pathways are warranted.
Summary Table of Findings
| Aspect | Details |
|---|---|
| Compound Name | 25-Hydroxyvitamin D3-bromoacetate (25-OH-D3-3-BE) |
| Mechanism of Action | Alkylation of VDR leading to enhanced transcriptional activity |
| Cancer Types Studied | Prostate cancer (LNCaP, LAPC-4, PC-3, DU145), renal cancer |
| Key Findings | Induces apoptosis; effective at low concentrations; safety profile favorable |
| Stability Mechanism | Covalent binding to VDR protects against catabolism |
| Research Gaps | Need for extensive in vitro and in vivo studies; exploration of broader therapeutic applications |
属性
分子式 |
C29H45BrO3 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC 名称 |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] 2-bromoacetate |
InChI |
InChI=1S/C29H45BrO3/c1-20-10-13-24(33-27(31)19-30)18-23(20)12-11-22-9-7-17-29(5)25(14-15-26(22)29)21(2)8-6-16-28(3,4)32/h11-12,21,24-26,32H,1,6-10,13-19H2,2-5H3/b22-11+,23-12-/t21-,24+,25-,26+,29-/m1/s1 |
InChI 键 |
CQUVVXAVZUUZDH-TVIDHFRVSA-N |
手性 SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CBr)C |
规范 SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CBr)C |
同义词 |
25-hydroxyvitamin D3-3beta-bromoacetate 25-hydroxyvitamin D3-bromoacetate 25-OH-D3-BE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















